molecular formula C5H4BrNO2S B1283364 2-Bromo-5-methyl-3-nitrothiophene CAS No. 82834-45-5

2-Bromo-5-methyl-3-nitrothiophene

Cat. No.: B1283364
CAS No.: 82834-45-5
M. Wt: 222.06 g/mol
InChI Key: WVRAXKINGAIWLD-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-3-nitrothiophene is a heteroaryl halide with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is commonly used in various research applications due to its unique chemical properties.

Scientific Research Applications

2-Bromo-5-methyl-3-nitrothiophene is widely used in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its applications include:

Mechanism of Action

Target of Action

2-Bromo-5-methyl-3-nitrothiophene is a heteroaryl halide . It is primarily used in the synthesis of oligothiophene precursors . These precursors are used to generate (porphinato)zinc (II)-based chromophores . Therefore, the primary targets of this compound are the enzymes and proteins involved in the synthesis of these chromophores.

Mode of Action

The compound interacts with its targets by participating in the synthesis of oligothiophene precursors . The bromine atom in the compound likely undergoes a nucleophilic substitution reaction with the target molecule, facilitating the synthesis of the precursor.

Biochemical Pathways

Given its role in the synthesis of oligothiophene precursors, it can be inferred that it affects the biochemical pathways leading to the formation of (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its boiling point is predicted to be around 275.6°C at 760 mmHg , and its density is predicted to be approximately 1.8 g/cm³ . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of this compound is the synthesis of oligothiophene precursors . These precursors are integral to the formation of (porphinato)zinc

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methyl-3-nitrothiophene plays a significant role in biochemical reactions, particularly in the synthesis of oligothiophene precursors. These precursors are essential for generating (porphinato)zinc (II)-based chromophores . The compound interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it participates in reactions involving thiophene-based analogs, which are known for their biological activities . The interactions between this compound and these biomolecules are primarily driven by its electrophilic bromine and nitro groups, which can form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its ability to interact with cellular proteins and enzymes, altering their activity and function . For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states. Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The bromine and nitro groups on the thiophene ring enable the compound to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes, and ultimately altering gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, altering the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes

Preparation Methods

2-Bromo-5-methyl-3-nitrothiophene can be synthesized through a multi-step process involving bromination and nitration of thiophene derivatives. The typical synthetic route includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-5-methyl-3-nitrothiophene undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-5-methyl-3-nitrothiophene can be compared with other thiophene derivatives such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Properties

IUPAC Name

2-bromo-5-methyl-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRAXKINGAIWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566215
Record name 2-Bromo-5-methyl-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-45-5
Record name 2-Bromo-5-methyl-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82834-45-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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